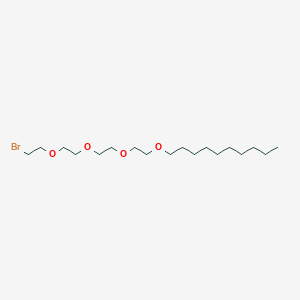
4-异丁基邻苯二酚
描述
4-Isobutylcatechol is a chemical compound that is used in various applications. It is also known as 4-tert-Butylcatechol .
Synthesis Analysis
The synthesis of 4-Isobutylcatechol is associated with the biodegradation of ibuprofen. Isobutylcatechol is formed from the upper ibuprofen biodegradation pathway and is converted by 4-isobutylcatechol 2,3 dioxygenase to 5-isobutyl-2-hydroxymuconate semialdehyde .Molecular Structure Analysis
The molecular structure of 4-Isobutylcatechol is similar to that of 4-tert-Butylcatechol. The molecular weight is 166.2170 .Chemical Reactions Analysis
4-Isobutylcatechol is involved in the degradation pathway of ibuprofen. It is converted by 4-isobutylcatechol 2,3 dioxygenase to 5-isobutyl-2-hydroxymuconate semialdehyde .科学研究应用
在 HPLC 方法中的分析应用
4-异丁基邻苯二酚在高效液相色谱 (HPLC) 方法中得到引用。Almási、Fischer 和 Perjési (2006) 描述了一种简单快速的离子对 HPLC 方法,用于同时定量测定 4-硝基苯酚及其共轭物,突出了 HPLC 技术在分析类似于 4-异丁基邻苯二酚的化合物的多功能性 (Almási, Fischer, & Perjési, 2006)。
在脱色中的作用
研究发现,4-异丁基邻苯二酚是一种有效的脱色剂。Adams、Main 和 Marsden (1975) 和 Bleehen (1975) 都进行了研究,表明 4-异丁基邻苯二酚在治疗黑变病中的功效。这些研究表明,在不影响其他皮肤细胞的情况下,治疗区域的黑色素细胞会消失,表明其在局部治疗中的应用 (Adams, Main, & Marsden, 1975); (Bleehen, 1975)。
对黑色素瘤细胞中蛋白质生物合成的影响
Sugano 等人 (1975) 探讨了 4-异丁基邻苯二酚对小鼠黑色素瘤细胞中蛋白质生物合成的影响。他们发现它显着抑制黑色素瘤细胞中的蛋白质合成,为其在黑色素瘤治疗中的潜在治疗应用提供了见解 (Sugano, Sugano, Jimbow, & Fitzpatrick, 1975)。
环境降解研究
Murdoch 和 Hay (2005) 的研究讨论了布洛芬的降解,布洛芬是一种与 4-异丁基邻苯二酚在结构上相关的化合物。他们分离出一种能够利用布洛芬作为能源的细菌菌株,为环境生物修复研究做出了贡献 (Murdoch & Hay, 2005)。
相关化合物的生物合成
Pinto 等人 (2010) 对胡椒草的研究,胡椒草是一种用于治疗疟疾和炎症的植物,揭示了 4-橙花基邻苯二酚的产生,4-橙花基邻苯二酚是与 4-异丁基邻苯二酚相关的化合物。这项研究提供了关于植物的种植和收获的见解,以获得有益化合物的最佳产量 (Pinto, Chaves, Dos Santos, Nunez, Tadei, & Pohlit, 2010)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(2-methylpropyl)benzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6-7,11-12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFSBJHIZZZKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297831 | |
| Record name | 4-(2-Methylpropyl)-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutylcatechol | |
CAS RN |
18372-41-3 | |
| Record name | 4-(2-Methylpropyl)-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18372-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methylpropyl)-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B3248047.png)
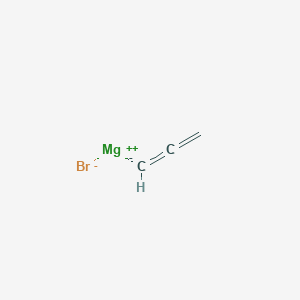
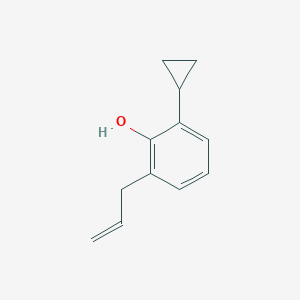

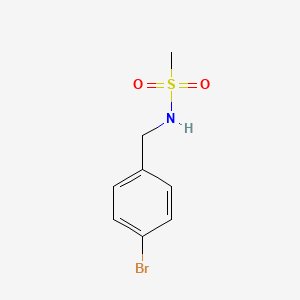

![[(7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane](/img/structure/B3248081.png)
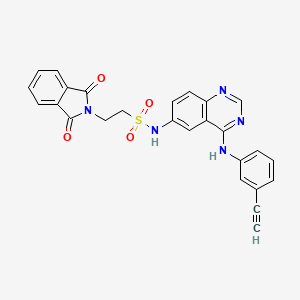


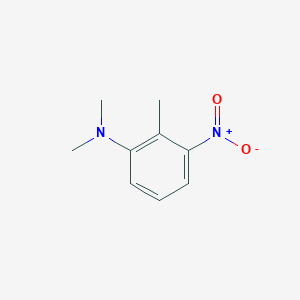
![Hexanamide, N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-6-[2-[2-[(6-iodohexyl)oxy]ethoxy]ethoxy]-](/img/structure/B3248118.png)
